N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound that belongs to a group of 5-(alkylamino)-9-isopropyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives . These compounds were designed to obtain new effective analgesic and/or anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound involves the use of a CONHR group at the 6-position . The compound was synthesized and tested along with three new 9-alkyl-5-(4-alkyl-1-piperazinyl)-N,N-diethyl [1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide group . The compound also contains an isopropyl group and two ethyl groups attached to a nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives demonstrates the assembly of structurally varied and complex fused tricyclic scaffolds. This method provides rapid access to these scaffolds through readily available starting materials, indicating the potential for creating a wide range of derivatives for various applications (Y. An et al., 2017).
Potential Biological Activities
Antidepressant and Adenosine Receptor Antagonism : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds demonstrated optimal activity in Porsolt's behavioral despair model in rats upon acute administration, suggesting their therapeutic potential as novel and rapid-acting antidepressant agents (R. Sarges et al., 1990).
Positive Inotropic Activity : N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activity. Some derivatives showed favorable activity compared to milrinone, a standard drug, highlighting their potential application in cardiovascular therapeutics (Chunbo Zhang et al., 2008).
Antiallergic Agents : New 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones have been prepared and tested as inhibitors of antigen-induced release of histamine and as inhibitors of IgE-mediated rat passive cutaneous anaphylaxis. This class of compounds showed good activity, indicating their potential as antiallergic agents (B. Loev et al., 1985).
Anticonvulsant Properties : The synthesis of novel quinoxaline derivatives with potential anticonvulsant properties was undertaken using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor. Among the synthesized compounds, some demonstrated significant anticonvulsant activities, offering a basis for further development in epilepsy treatment (Mohamed Alswah et al., 2013).
Mecanismo De Acción
Target of action
Compounds with a [1,2,4]triazolo[4,3-a]quinoxalin structure are often associated with various biological activities . They may interact with different targets in the body, such as enzymes, receptors, or ion channels, depending on their specific structure and functional groups.
Mode of action
The interaction of these compounds with their targets can lead to changes in the function of the target, such as inhibition or activation. This can result in changes in cellular processes or signaling pathways .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in gene expression to alterations in cell function or viability .
Análisis Bioquímico
Biochemical Properties
It is crucial to identify the enzymes, proteins, and other biomolecules that AKOS021606037 interacts with to understand its role in biochemical reactions .
Cellular Effects
It is important to investigate how AKOS021606037 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The changes in the effects of AKOS021606037 over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are yet to be fully investigated .
Dosage Effects in Animal Models
The effects of AKOS021606037 vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
How AKOS021606037 is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is yet to be fully understood .
Subcellular Localization
The subcellular localization of AKOS021606037 and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be fully investigated .
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-21(6-2)15(24)11-22-13-9-7-8-10-14(13)23-16(12(3)4)19-20-17(23)18(22)25/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJQHWMGPBLHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C(C)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.